molecular formula C12H15ClFNO B13565866 4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol

4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol

Katalognummer: B13565866
Molekulargewicht: 243.70 g/mol
InChI-Schlüssel: DYPOGSKDIYFEES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: A similar compound with a fluorine atom at the para position instead of the meta position.

    4-(3,4-Dichlorobenzyl)piperidine: Contains two chlorine atoms at the 3 and 4 positions.

    4-(4-Bromobenzyl)piperidine: Contains a bromine atom at the para position.

Uniqueness

4-(3-Chloro-2-fluorobenzyl)piperidin-4-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15ClFNO

Molekulargewicht

243.70 g/mol

IUPAC-Name

4-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-10-3-1-2-9(11(10)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2

InChI-Schlüssel

DYPOGSKDIYFEES-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=C(C(=CC=C2)Cl)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.